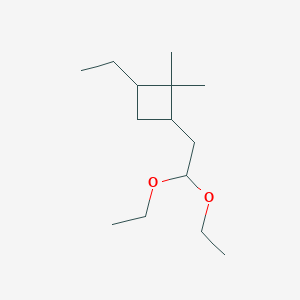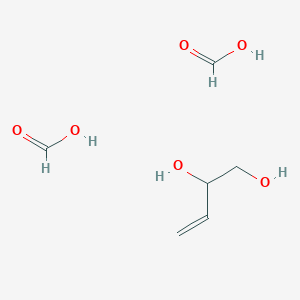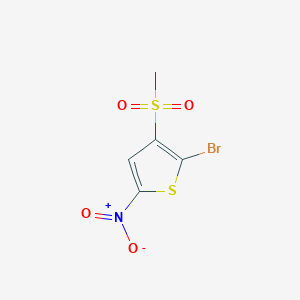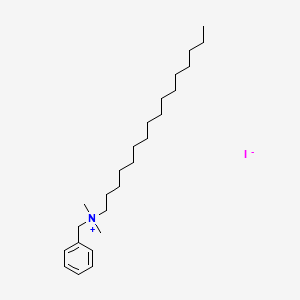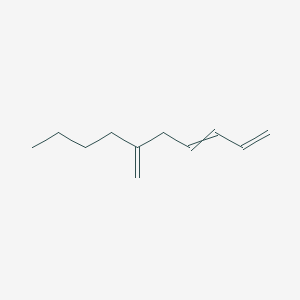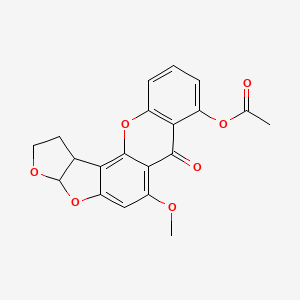
O-Acetyldihydrosterigmatocystin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyldihydrosterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those in the Aspergillus genus. This compound is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has been studied for its potential effects on human health and its role in fungal metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyldihydrosterigmatocystin typically involves the acetylation of dihydrosterigmatocystin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. in a research setting, it can be produced through controlled fermentation of Aspergillus species that naturally produce the compound. The fermentation process is optimized to maximize the yield of this compound while minimizing the production of other mycotoxins.
Chemical Reactions Analysis
Types of Reactions
O-Acetyldihydrosterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more polar compounds, while reduction can yield less polar derivatives.
Scientific Research Applications
O-Acetyldihydrosterigmatocystin has several applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins.
Biology: Researchers investigate its effects on cellular processes and its role in fungal metabolism.
Medicine: Studies focus on its toxicological effects and potential as a carcinogen.
Industry: It is used in the development of detection methods for mycotoxins in food and feed products.
Mechanism of Action
The mechanism of action of O-Acetyldihydrosterigmatocystin involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. It can penetrate cell membranes and bind to DNA, causing structural changes that disrupt normal cellular functions. This interaction can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, contributing to cancer development.
Comparison with Similar Compounds
Similar Compounds
Sterigmatocystin: The parent compound of O-Acetyldihydrosterigmatocystin, known for its carcinogenic properties.
Aflatoxin B1: Another potent mycotoxin produced by Aspergillus species.
O-Acetylsterigmatocystin: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific acetylation, which affects its chemical behavior and biological activity. Compared to sterigmatocystin, the acetyl group in this compound can influence its solubility and reactivity, making it a distinct compound for research purposes.
Properties
CAS No. |
58086-33-2 |
|---|---|
Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-15-yl) acetate |
InChI |
InChI=1S/C20H16O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-5,8,10,20H,6-7H2,1-2H3 |
InChI Key |
PJJWGYZJXVDGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




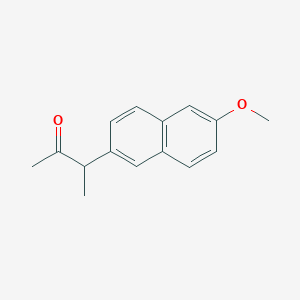
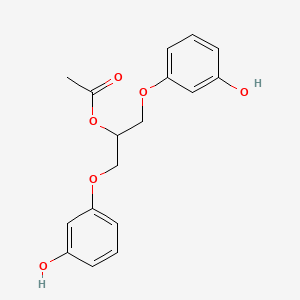

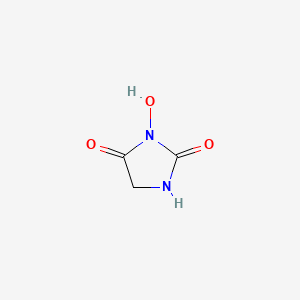
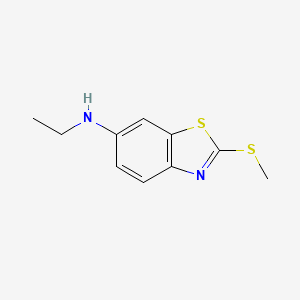
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
